molecular formula C11H16N2O2S B187574 1-Methyl-4-(phenylsulfonyl)piperazine CAS No. 66739-87-5

1-Methyl-4-(phenylsulfonyl)piperazine

Cat. No.: B187574
CAS No.: 66739-87-5
M. Wt: 240.32 g/mol
InChI Key: NCKYKYNYJREWCI-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylsulfonyl)piperazine is an organic compound with the molecular formula C11H16N2O2S. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a benzenesulfonyl group and a methyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(phenylsulfonyl)piperazine can be synthesized through the nucleophilic substitution reaction of 4-methylpiperazine with benzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the deprotonation of the piperazine nitrogen, allowing it to attack the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of 1-benzenesulfonyl-4-methyl-piperazine can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-benzenesulfonyl-4-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzenesulfonyl and methyl groups enhances its solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12-7-9-13(10-8-12)16(14,15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKYKYNYJREWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293665
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66739-87-5
Record name 66739-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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